Beyond cell culture, Sodium MOPS may find use in various research settings due to its buffering properties. Some examples include:
Sodium 3-Morpholinopropanesulfonate is a chemical compound with the formula . It is the sodium salt of 3-Morpholinopropanesulfonic acid, commonly referred to as MOPS. This compound is widely recognized for its buffering capacity, particularly in biological and chemical applications. Its structure includes a morpholine ring, which contributes to its solubility and stability in aqueous solutions, making it an essential reagent in various laboratory settings .
MOPS primarily functions as a buffer in biological research. It helps maintain a stable pH environment in solutions containing biological molecules like enzymes and proteins. These molecules are sensitive to pH changes and can lose their function outside their optimal pH range. By buffering the solution, MOPS ensures optimal conditions for biological processes to occur.
In biological contexts, Sodium 3-Morpholinopropanesulfonate serves as an effective buffer in cell culture media, promoting optimal growth conditions for various cell types, including bacteria and mammalian cells. Its low toxicity profile makes it suitable for use in sensitive biological assays and experiments . Additionally, it has been shown to stabilize proteins and enzymes during purification processes
Sodium 3-Morpholinopropanesulfonate can be synthesized through several methods:
The applications of Sodium 3-Morpholinopropanesulfonate are diverse:
Interaction studies involving Sodium 3-Morpholinopropanesulfonate often focus on its role in stabilizing biomolecules. Research indicates that it effectively maintains the structural integrity of proteins during storage and analysis. Additionally, it interacts favorably with various salts and buffers, enhancing their performance in biochemical applications .
Several compounds share similarities with Sodium 3-Morpholinopropanesulfonate, particularly regarding their buffering capabilities:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-(N-morpholino)propanesulfonic acid | C7H15NO4S | Often used interchangeably with Sodium 3-Morpholinopropanesulfonate but exists primarily as an acid form. |
N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid | C8H18N2O4S | Known for its buffering capacity at different pH ranges; less commonly used than MOPS. |
Tris(hydroxymethyl)aminomethane | C4H11NO3 | A widely used buffer but may not be as effective at physiological pH compared to MOPS. |
Sodium 3-Morpholinopropanesulfonate is unique due to its specific buffering range and compatibility with biological systems, making it particularly valuable in life sciences applications
The fundamental importance of Sodium 3-Morpholinopropanesulfonate in enzyme kinetics research stems from its exceptional pH stabilization mechanisms that preserve enzymatic activity under varying experimental conditions. The compound demonstrates remarkable buffering capacity within the physiological pH range of 6.5 to 7.9, with an optimal pKa value of 7.2 at 25°C, making it ideally suited for biological systems [2] [3]. The morpholine ring structure of Sodium 3-Morpholinopropanesulfonate facilitates rapid proton transport through protonation and deprotonation reactions, enabling instantaneous pH equilibration during enzymatic reactions [4]. This zwitterionic nature, characterized by both positive and negative charge groups within the same molecule, provides superior buffering stability compared to traditional buffer systems [5]. Research demonstrates that the compound maintains buffering effectiveness with minimal ionic strength interference, ensuring that enzyme kinetic parameters remain unaffected by buffer-related artifacts [6]. Studies reveal that Sodium 3-Morpholinopropanesulfonate exhibits excellent temperature stability with a temperature coefficient of -0.011 pH units per degree Celsius [4]. This characteristic proves crucial for enzyme kinetics studies conducted at varying temperatures, as it maintains consistent pH conditions without requiring frequent readjustments. The buffer's stability across the temperature range of 15-25°C ensures reliable storage conditions while preserving its buffering capacity for extended periods [7] [8]. A distinctive advantage of Sodium 3-Morpholinopropanesulfonate lies in its minimal interaction with essential metal ions including copper, nickel, manganese, zinc, and cobalt [2] [9]. This property proves particularly valuable when studying metalloenzymes, as the buffer does not interfere with metal cofactor binding or enzymatic catalysis. Research indicates that this non-coordinating behavior prevents competitive inhibition and maintains enzyme structural integrity throughout kinetic measurements [5] [10]. Comprehensive kinetic studies demonstrate that Sodium 3-Morpholinopropanesulfonate preserves enzyme activity retention exceeding 95% within the optimal pH range of 7.0-7.5 [11] [12]. The buffer's compatibility with biological systems extends beyond mere pH control, as it actively stabilizes enzyme conformation and prevents denaturation under experimental conditions. Studies show significant enhancement in enzyme thermal stability, with half-life extensions from 2 hours to 4 hours at 37°C when compared to alternative buffer systems [12]. Recent investigations into flavoenzyme photobiocatalysis reveal that Sodium 3-Morpholinopropanesulfonate provides dual functionality as both buffer and electron donor [11]. The compound stabilizes flavin cofactors through formation of spin-correlated ion pair ensembles, reducing reactive oxygen species formation by approximately 75% compared to Tris-HCl buffer systems [11]. This protective mechanism enables aerobic photobiocatalysis applications previously limited by oxygen sensitivity. Sodium 3-Morpholinopropanesulfonate has established itself as the preferred buffer system for nucleic acid electrophoresis applications, particularly in RNA analysis where maintaining structural integrity is paramount. The compound's superior performance characteristics make it indispensable for achieving high-resolution separation and reliable analytical results [13] [14]. The established 10X MOPS electrophoresis buffer formulation consists of 41.86 grams of free acid form providing 0.2 M final concentration, combined with 4.1 grams sodium acetate (0.05 M) and 3.72 grams disodium EDTA (0.01 M) per liter [15] [16]. This formulation maintains a working pH of 7.0 ± 0.1, providing optimal conditions for RNA stability while ensuring consistent electrophoretic migration patterns [13]. The buffer preparation requires pH adjustment using sodium hydroxide, followed by storage in dark conditions to prevent photodegradation [15]. Comparative studies demonstrate that Sodium 3-Morpholinopropanesulfonate provides superior RNA separation performance compared to traditional TAE and TBE buffer systems [17]. Research indicates band clarity improvements of approximately 30% when using MOPS buffer, attributed to its ability to maintain stable pH conditions throughout the electrophoretic process [17]. The buffer's near-physiological pH minimizes RNA degradation while preserving secondary structure integrity essential for accurate molecular weight determinations [14]. In denaturing RNA electrophoresis applications, Sodium 3-Morpholinopropanesulfonate demonstrates exceptional compatibility with formaldehyde-agarose gel systems [18] [19]. The buffer maintains effectiveness when combined with 2 M formaldehyde, enabling complete RNA denaturation while preserving electrophoretic resolution [15]. This combination proves essential for Northern blot analysis and RNA size determination, providing reliable separation of RNA species ranging from small regulatory RNAs to large messenger RNAs [13] [20]. Advanced applications of Sodium 3-Morpholinopropanesulfonate in nucleic acid research extend to specialized techniques including in situ hybridization and RNA extraction protocols [22]. The buffer's DNase and RNase-free formulations ensure nucleic acid integrity throughout experimental procedures [23] [24]. Research demonstrates successful application in peptide sequencing protocols where RNA contamination must be eliminated to ensure accurate analytical results [23]. The integration of Sodium 3-Morpholinopropanesulfonate into cell culture media represents a significant advancement in biotechnology applications, enabling enhanced cell growth, improved protein production, and optimized cellular metabolism [25] [26]. The compound's unique properties facilitate the development of specialized culture conditions tailored to specific research and industrial applications. Sodium 3-Morpholinopropanesulfonate provides exceptional pH control mechanisms essential for maintaining cellular homeostasis in mammalian cell culture applications [27] [28]. The buffer's ability to maintain physiological pH range of 7.2-7.4 eliminates the need for continuous CO2 incubation in certain applications, reducing operational complexity and energy requirements [25]. Research demonstrates that dual buffering systems combining MOPS with HEPES provide superior pH stability across broader temperature ranges, supporting cell viability during handling procedures outside incubator conditions [25] [29]. Comprehensive studies on cell culture optimization reveal that Sodium 3-Morpholinopropanesulfonate significantly enhances cell proliferation rates and overall viability [30] [31]. Research utilizing murine C2C12 cells demonstrates cell density increases of 181% compared to commercial media formulations when MOPS-optimized conditions are employed [30]. The buffer's compatibility with cellular metabolism ensures that growth enhancement occurs without compromising cell functionality or introducing metabolic stress [31]. The protein-stabilizing properties of Sodium 3-Morpholinopropanesulfonate prove particularly valuable in biopharmaceutical production systems where protein integrity directly impacts product quality [26] [32]. Studies demonstrate that the buffer stabilizes bovine serum albumin and other serum proteins, preventing aggregation and maintaining biological activity throughout culture periods [26]. This stabilization extends to recombinant proteins produced by cultured cells, improving yield and reducing purification complexity in downstream processing [33]. Advanced applications of Sodium 3-Morpholinopropanesulfonate in reproductive biology demonstrate its effectiveness in sperm culture and assisted reproductive technologies [25] [29]. The buffer's ability to maintain stable pH conditions during gamete handling procedures improves fertilization rates and embryo development outcomes [29]. Research indicates that MOPS-buffered handling media support human sperm motility and normal fertilization following intracytoplasmic sperm injection procedures at rates equivalent to traditional HEPES-buffered systems [29]. Industrial bioprocess applications of Sodium 3-Morpholinopropanesulfonate focus on optimizing large-scale cell culture systems for biopharmaceutical production [34] [35]. The buffer's stability under industrial culture conditions reduces the frequency of media adjustments and improves process consistency [36]. Research demonstrates successful application in Chinese Hamster Ovary cell lines used for antibody production, where MOPS-containing media formulations support sustained high-density culture growth while maintaining product quality attributes [34].Proton Transport and Buffering Mechanisms
Temperature-Dependent pH Control
Metal Ion Compatibility in Enzymatic Systems
Enzyme Activity Preservation and Stabilization
Research Applications in Flavoenzyme Systems
Nucleic Acid Electrophoresis Buffer Formulations
Standard Buffer Formulation Protocols
RNA Electrophoresis Performance Advantages
Formaldehyde-Agarose Gel Applications
Specialized Applications in Molecular Biology
Cell Culture Media Optimization Strategies
pH Control in Mammalian Cell Culture Systems
Enhanced Cell Growth and Viability
Protein Stabilization in Culture Media
Specialized Applications in Reproductive Biology
Bioprocess Engineering Applications
Irritant